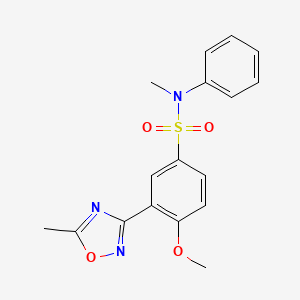
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound with potential applications in scientific research. This compound is a member of the pyridine family and contains an oxadiazole ring, which makes it a potential candidate for various biological applications.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not well understood. However, it is believed that this compound targets various biological pathways, including enzymes and receptors. The compound's unique structure allows it to interact with these targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and protein kinase C. Additionally, this compound has been shown to activate certain receptors, including the adenosine A1 receptor. These effects can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its unique structure, which allows it to target various biological pathways. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to use in certain assays.
Orientations Futures
There are several future directions for the research and development of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential direction is the development of drugs that target the adenosine A1 receptor, which this compound has been shown to activate. Additionally, this compound's unique structure makes it a potential candidate for the development of drugs that target various enzymes and receptors. Finally, this compound can be used as a tool in various biological assays to study the biological pathways that it targets.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can be achieved through a multi-step process. The first step involves the synthesis of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine-2-amine by reacting 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-chloropyridine. The second step involves the reduction of the nitro group in the presence of palladium on carbon to form the amine group. Finally, the third step involves the reaction of the amine group with 4-methylbenzyl chloride to form N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has potential applications in scientific research. This compound is a potential candidate for the development of drugs that target various biological pathways. The compound's unique structure makes it a potential candidate for the development of drugs that target enzymes, receptors, and other biological targets. Additionally, this compound can be used as a tool in various biological assays to study the biological pathways that it targets.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-8-10-17(11-9-15)14-24-21-19(7-4-12-23-21)22-25-20(26-27-22)18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEKEKUKUYUUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)